![molecular formula C17H16F2N2O4S B2758917 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide CAS No. 922050-91-7](/img/structure/B2758917.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions .Scientific Research Applications
- The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth or metastasis. Mechanistic studies may reveal insights into its interactions with cellular pathways involved in cancer progression .
Anticancer Research
Mechanism of Action
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-17(2)9-25-14-8-11(4-6-13(14)20-16(17)22)21-26(23,24)15-7-10(18)3-5-12(15)19/h3-8,21H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWDWLRBJJLMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide |
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